molecular formula C3H4Br2O B016897 1,3-Dibromoacetone CAS No. 816-39-7

1,3-Dibromoacetone

Cat. No.: B016897
CAS No.: 816-39-7
M. Wt: 215.87 g/mol
InChI Key: LQQKDSXCDXHLLF-UHFFFAOYSA-N
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Description

1,3-Dibromoacetone: is an organic compound with the chemical formula C₃H₄Br₂O . It is characterized by the presence of two bromine atoms attached to a ketone group. This yellowish liquid is primarily used as a chemical intermediate in organic synthesis and has applications in various industries, including pharmaceuticals and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromoacetone can be synthesized by reacting acetone with two moles of bromine. The reaction typically involves the following steps:

    Reaction: Acetone is reacted with bromine to form a mixture of brominated acetone derivatives and hydrogen bromide as a byproduct.

    Equilibration: The mixture is equilibrated to produce this compound as the major product.

    Crystallization: The this compound is crystallized.

    Isolation: The crystallized this compound is isolated.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process may also involve additional steps to remove impurities and byproducts .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromoacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3-dibromoacetone involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows this compound to participate in substitution and cyclization reactions, forming stable products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

    1,3-Dichloroacetone: Similar in structure but contains chlorine atoms instead of bromine.

    1,3-Difluoroacetone: Contains fluorine atoms instead of bromine.

    1,3-Dibromo-2-propanol: Contains an additional hydroxyl group.

    1,3-Dibromo-2,2-dimethoxypropane: Contains two methoxy groups.

Uniqueness: 1,3-Dibromoacetone is unique due to its high reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions, including substitution and cyclization, makes it a valuable compound in the synthesis of complex organic molecules. Additionally, its applications as an antimicrobial agent and cross-linking agent further highlight its significance in scientific research and industrial processes .

Properties

IUPAC Name

1,3-dibromopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQKDSXCDXHLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061156
Record name 1,3-Dibromo-2-propanone
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Molecular Weight

215.87 g/mol
Source PubChem
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CAS No.

816-39-7
Record name 1,3-Dibromo-2-propanone
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Record name 1,3-Dibromo-2-propanone
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Record name 1,3-Dibromoacetone
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Record name 2-Propanone, 1,3-dibromo-
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Record name 1,3-Dibromo-2-propanone
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Record name 1,3-dibromoacetone
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Record name 1,3-Dibromoacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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